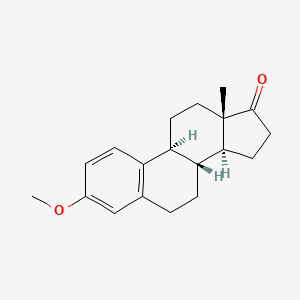

3-Metiléter de Estrona

Descripción general

Descripción

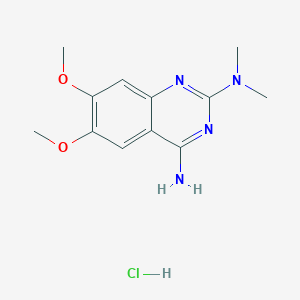

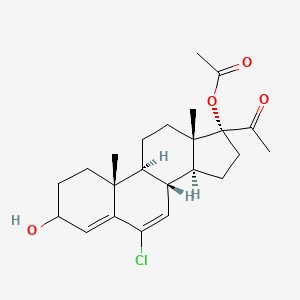

El éter 3-metílico de estrona, también conocido como 3-metoxiestrona, es un estrógeno sintético y un éter de estrógeno. Es específicamente el éter metílico C3 de la estrona, un estrógeno natural. Este compuesto se ha utilizado en la síntesis de otros compuestos estrogénicos, como el mestranol .

Aplicaciones Científicas De Investigación

El éter 3-metílico de estrona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de otros compuestos estrogénicos.

Biología: Se estudia por sus efectos sobre los receptores de estrógeno y las vías biológicas relacionadas.

Medicina: La investigación se centra en sus posibles usos terapéuticos y su papel en la terapia de reemplazo hormonal.

Industria: Se utiliza en la producción de productos farmacéuticos y como estándar de referencia en química analítica.

Mecanismo De Acción

El éter 3-metílico de estrona ejerce sus efectos interactuando con los receptores de estrógeno en el cuerpo. Al unirse a estos receptores, influye en la expresión genética y modula varios procesos fisiológicos. Esta interacción puede conducir a la proliferación de células dependientes de estrógenos, como las células del cáncer de mama .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Estrone 3-methyl ether stimulates the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . It lacks estrogen receptor (ER) binding activity, with IC50s greater than 100 μM for both ERα and ERβ .

Cellular Effects

Estrone 3-methyl ether has been shown to influence cell function by stimulating the proliferation of estrogen-dependent cells

Molecular Mechanism

It is known to stimulate the proliferation of certain cells, but it does not bind to estrogen receptors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter 3-metílico de estrona se puede sintetizar mediante la eterificación de la estrona. El proceso implica la reacción de la estrona con un agente metilante, como el sulfato de dimetilo o el yoduro de metilo, en presencia de una base como el carbonato de potasio . La reacción generalmente ocurre en un solvente orgánico como la acetona o la dimetilformamida en condiciones de reflujo.

Métodos de producción industrial: La producción industrial de éter 3-metílico de estrona sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas de recristalización o cromatografía .

Tipos de reacciones:

Oxidación: El éter 3-metílico de estrona puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: Se puede reducir para formar los alcoholes correspondientes.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren ácidos o bases fuertes como catalizadores.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción generalmente produce alcoholes .

Comparación Con Compuestos Similares

El éter 3-metílico de estrona es único debido a su estructura específica y grupo funcional. Los compuestos similares incluyen:

Estrona: El compuesto padre sin el grupo metoxi.

Mestranol: Un compuesto estrogénico sintetizado utilizando éter 3-metílico de estrona.

Etinilestradiol: Otro estrógeno sintético utilizado en los anticonceptivos orales.

El éter 3-metílico de estrona se destaca por sus aplicaciones específicas en la síntesis de otros compuestos estrogénicos y su interacción única con los receptores de estrógeno.

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167368 | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-62-0, 1091-94-7 | |

| Record name | (+)-Estrone 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone methyl ether, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE METHYL ETHER, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: Does modifying the structure of estrone methyl ether alter its biological activity?

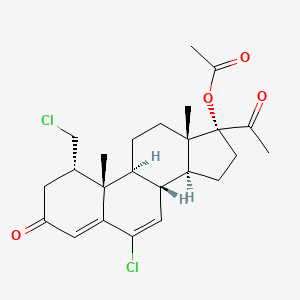

A2: Yes, modifications to the estrone methyl ether structure significantly impact its activity. For instance, introducing a thiosemicarbazone group to estrone methyl ether slightly reduces its estrogenicity. [] Similarly, adding a 16β-ethyl group to a 19-nortestosterone derivative, synthesized using estrone methyl ether as a precursor, resulted in a compound with strong antiandrogenic activity. []

Q2: What are the structural differences between estrone methyl ether and other estrogens like estradiol or estriol?

A3: Mass spectrometry studies comparing estrone, estradiol, and estriol revealed unique marker ions for each molecule, highlighting structural differences in their ring systems. These differences contribute to their unique fragmentation patterns and likely influence their distinct biological activities. [, ]

Q3: What is the molecular formula and weight of estrone methyl ether?

A3: Estrone methyl ether has a molecular formula of C19H24O2 and a molecular weight of 284.39 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize estrone methyl ether?

A6: Various spectroscopic techniques are employed for characterizing estrone methyl ether, including: * Infrared (IR) spectroscopy: Used to identify functional groups and compare structural features with known compounds, as exemplified by the confirmation of synthesized d,l-estrone methyl ether. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized for complete 1H and 13C chemical shift assignments, providing insights into the molecule's structure and stereochemistry, particularly in distinguishing between 13α‐ and 13β‐epimers. [] * Mass spectrometry (MS): Employed to study fragmentation patterns, identify structural modifications, and differentiate between estrone methyl ether and related compounds. [, ]

Q5: What synthetic strategies have been employed to prepare estrone methyl ether?

A7: Several synthetic routes to estrone methyl ether have been explored, including: * Total synthesis: Achieved through multi-step processes involving various reactions like Diels-Alder cycloadditions and Wittig olefinations. [, , ] * Thermal elimination of β-ketosulfoxides: This method offers a shorter and more efficient route compared to the traditional Smith synthesis. [] * Manganese-catalyzed hydrogen-autotransfer C-C bond formation: This novel protocol enables the α-alkylation of ketones, including estrone methyl ether, using readily available alcohols. []

Q6: What are some notable reactions that estrone methyl ether can undergo?

A8: Estrone methyl ether serves as a versatile starting material for various chemical transformations, including: * Oxidation: Treatment with tert-butyl hydroperoxide and cobalt acetate leads to the formation of novel estrone derivatives with modifications at the 6-, 8-, and 9-positions. [] * Hetarylation: Direct C−C coupling with 1,2,4-triazinones yields new estrone derivatives containing the 1,2,4-triazin-5-one moiety. [] * Heterocyclization: Microwave-assisted reactions with hydrazine derivatives afford novel ring d-condensed 2-pyrazolines, demonstrating stereoselective control over the ring junction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)